

Technical Monograph: 2-Nitrophenyl -D-Cellobioside Heptaacetate System

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Compound of Interest

Compound Name: 2-Nitrophenyl beta-d-cellobioside
heptaacetate

CAS No.: 70867-22-0

Cat. No.: B1140491

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Content Type: Technical Guide / Whitepaper Subject: Chemical Synthesis, Deprotection, and Enzymatic Application of CAS 70867-33-3 Precursors Audience: Senior Researchers, Enzymologists, and Synthetic Chemists[1]

Executive Summary

This guide details the chemical architecture, synthesis, and application of 2-Nitrophenyl

-D-cellobioside heptaacetate, the stable, hydrophobic precursor to the chromogenic substrate 2-Nitrophenyl

-D-cellobioside (ONP-Cellobioside).[1]

While the deacetylated active substrate (CAS 70867-33-3) is the standard for kinetic characterization of cellobiohydrolases (CBH) and cellulases, the heptaacetate form represents the critical "storage" and "synthetic" state.[1] This document bridges the gap between the organic synthesis of the protected intermediate and its biochemical application, providing a self-validating protocol for deprotection and subsequent enzymatic assay.

Chemical Identity & Physicochemical Profile[1][2][3]

[4]

The molecule exists in two primary states relevant to the researcher: the Protected Precursor (Heptaacetate) and the Active Substrate (Deacetylated).[1]

Datasheet: The Protected Precursor[1]

- Chemical Name: 2-Nitrophenyl
-hepta-O-acetyl-
-D-cellobioside[1][2]
- Synonyms: o-Nitrophenyl hepta-O-acetyl-
-D-cellobioside; ONP-Cellobioside Heptaacetate.[1]
- Molecular Formula:
[1]
- Molecular Weight: ~757.65 g/mol [1]
- Solubility: Soluble in organic solvents (,
, Acetone); Insoluble in water.[1]
- Role: Synthetic intermediate; stable storage form.[1]

Datasheet: The Active Substrate (Target Analyte)

- Chemical Name: 2-Nitrophenyl
-D-cellobioside[1][2][3][4][5][6]
- CAS Number:70867-33-3[1][3][5][6]
- Molecular Formula:
[1][5]

- Molecular Weight: 463.39 g/mol [1][3][6]
- Solubility: Soluble in Water, DMSO, MeOH.[1][2]
- (Cleaved Aglycone): ~410-420 nm (pH dependent).[1]
- Role: Chromogenic substrate for Cellobiohydrolase (CBH) and
-Glucosidase.[1]

Synthesis & Deprotection Strategy

High-fidelity kinetic assays depend on the purity of the substrate. Commercial ONP-Cellobioside is often derived from the heptaacetate via the Koenigs-Knorr reaction or Lewis Acid Catalysis, followed by Zemplén Deacetylation.[1]

Synthesis Workflow (Mechanism)

The synthesis exploits the neighboring group participation of the C2-acetate to ensure exclusive

-anomeric selectivity.[1]

- Activation:

-Cellobiose octaacetate is activated (often brominated to acetobromocellobiose or used directly with Lewis acids).[1]

- Glycosylation: Reaction with 2-nitrophenol (o-nitrophenol) under Lewis acid conditions (

or

) in dichloromethane.[1]

- Why 2-Nitrophenol? Unlike the para-isomer, the ortho-position offers distinct steric interactions within the enzyme active site tunnel, often used to probe subsite affinity in GH7 family enzymes.[1]

- Purification: The heptaacetate is crystallized (usually from EtOH/Hexane), yielding the stable white solid described in Section 2.1.[1]

Protocol: Zemplén Deprotection (Activation)

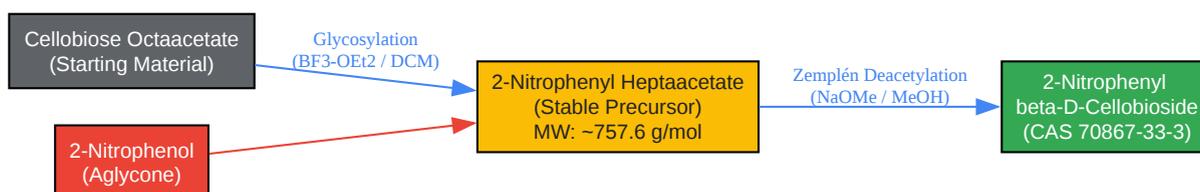
To generate the active substrate (CAS 70867-33-3) from the heptaacetate:

Reagents: Anhydrous Methanol (MeOH), Sodium Methoxide (NaOMe), Amberlite IR-120 (form).[1]

- Dissolution: Suspend 1.0 eq of 2-Nitrophenyl heptaacetate in anhydrous MeOH (10 mL/g).
- Catalysis: Add catalytic NaOMe (0.1 eq) at Room Temperature.
 - Critical Check: Monitor pH; it must remain basic (~9-10).[1]
- Reaction: Stir for 1-3 hours. The suspension will clear as the deacetylated product dissolves. [1]
- Quenching: Neutralize with Amberlite IR-120 () resin until pH is neutral (7.0).
 - Warning: Avoid excess acid hydrolysis of the glycosidic bond.[1]
- Isolation: Filter resin, evaporate MeOH, and lyophilize.

Visualization: Synthesis Pathway

The following diagram maps the transformation from the octaacetate precursor to the active enzymatic probe.[1]



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Caption: Chemical progression from commercial starting materials to the active CAS 70867-33-3 substrate.

Enzymatic Application: Cellulase Assays

The primary utility of 2-Nitrophenyl

-D-cellobioside is the kinetic profiling of Cellobiohydrolases (CBH), specifically Glycoside Hydrolase Family 7 (GH7) enzymes (e.g., *Trichoderma reesei* Cel7A).[1]

Mechanistic Causality

Unlike standard

-glucosidases which cleave terminal glucose, CBHs processively cleave cellobiose units.

- Substrate Recognition: The enzyme binds the cellobiose moiety.[1]
- Hydrolysis: The glycosidic bond between the cellobiose and the 2-nitrophenyl group is cleaved.[1][7]
- Signal Generation: Release of 2-Nitrophenol.
 - Note: 2-Nitrophenol has a lower pKa (~7.12) than 4-nitrophenol (~7.15), but its absorbance max is slightly shifted.[1] It requires alkaline termination to form the yellow phenolate anion.[1]

Experimental Protocol: Kinetic Assay

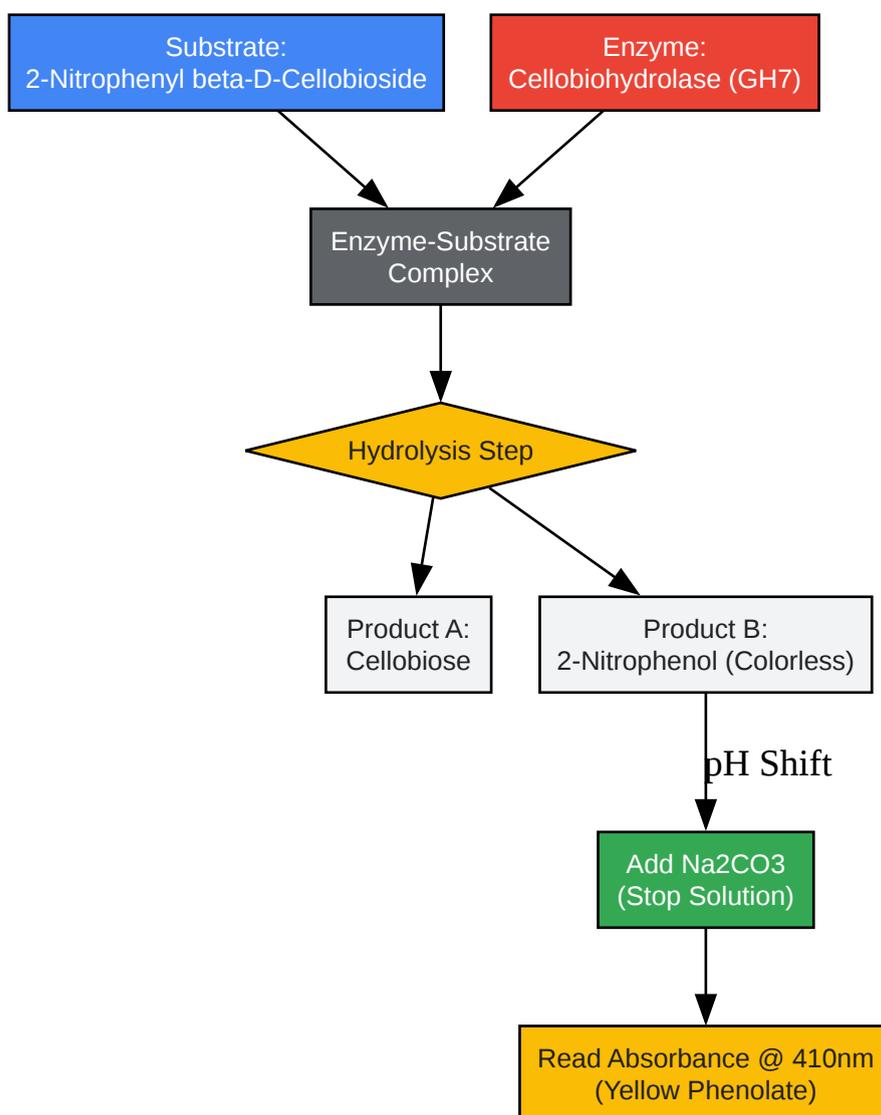
Reagents:

- Substrate Stock: 10 mM 2-Nitrophenyl
-D-cellobioside (CAS 70867-33-3) in water or low % DMSO.[1]
- Buffer: 50 mM Sodium Acetate, pH 5.0.[1]
- Stop Solution: 1 M
(pH > 10).[1]

Workflow:

- Equilibration: Pre-incubate enzyme (CBH) in Acetate Buffer at 50°C.
- Initiation: Add Substrate Stock (Final conc: 0.1 - 5.0 mM).
- Incubation: Incubate for defined intervals (e.g., 5, 10, 15 min).
- Termination: Add equal volume of Stop Solution.
 - Purpose: Denatures enzyme and shifts 2-nitrophenol to its yellow anionic form.[\[1\]](#)
- Detection: Measure Absorbance at 410 nm.
- Quantification: Use a standard curve of pure 2-nitrophenol.

Visualization: Assay Logic



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Caption: Enzymatic workflow for detecting cellobiohydrolase activity using the ONP-Cellobioside system.

References

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Sources

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